N-(2-bromophenyl)-1-methylpiperidin-4-amine

Medicinal chemistry Physicochemical profiling Lead optimization

Ortho-bromo aryl halide building block for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The ortho-bromo substitution imposes steric hindrance that restricts rotation about the C–N bond, creating a rigid scaffold for target-engagement studies. Distinct clogP (Δ ≈ –0.3 to –0.4 vs para-bromo) and electronic profile (σₘ ≈ 0.39) enable halogen-scanning SAR programs. Lower Ar–Br bond dissociation energy (~63 kJ/mol lower than Ar–Cl) ensures high conversion rates with standard Pd catalysts. Ideal for medicinal chemistry and process chemistry groups seeking a challenging yet versatile building block. ≥95% purity, sealed dry, 2–8°C storage.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B12092067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-1-methylpiperidin-4-amine
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=CC=CC=C2Br
InChIInChI=1S/C12H17BrN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3
InChIKeyLMONXHZLRXYGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-1-methylpiperidin-4-amine: Core Identity, Physicochemical Profile, and Procurement Context for a Building Block with Distinct Ortho-Substitution Properties


N-(2-Bromophenyl)-1-methylpiperidin-4-amine (CAS 1021126-31-7, MF C₁₂H₁₇BrN₂, MW 269.18) is a synthetic small molecule comprising a piperidine ring N‑methylated at the 1‑position and a secondary aniline nitrogen bearing a 2‑bromophenyl substituent at the 4‑position . The ortho‑bromo arrangement is structurally distinct from its para‑bromo regioisomer and from the 2‑chloro and 2‑fluoro analogs, influencing both electronic properties and steric constraints around the aniline nitrogen . Commercial suppliers list the compound at ≥95% purity with recommended storage at 2–8 °C in sealed, dry conditions .

Why N-(2-Bromophenyl)-1-methylpiperidin-4-amine Cannot Be Interchanged with Regioisomeric or Halogen-Swapped Analogs Without Risking Altered Reactivity and Binding Outcomes


Substitution at the ortho position of the N‑aryl ring introduces steric hindrance that restricts rotation around the C–N bond, alters the pKa of the aniline NH, and modifies the electron density on the bromine atom relevant to metal‑catalyzed cross‑couplings, relative to para‑substituted or meta‑substituted isomers [1]. Replacing bromine with chlorine or fluorine changes both the van der Waals radius and the polarizability, which can shift halogen‑bonding interactions, lipophilicity, and target‑engagement profiles [2]. Consequently, using a regioisomer or alternative halogen without re‑optimising the downstream chemistry or biology risks failure in cross‑coupling efficiency, unexpected clearance, or loss of desired target selectivity [3].

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-1-methylpiperidin-4-amine Versus Closest Analogs


Ortho vs. Para Bromine: Computed Lipophilicity (clogP) and Electronic (σₘ) Differences Drive Physicochemical Separation from N-(4-Bromophenyl)-1-methylpiperidin-4-amine

The ortho‑bromophenyl substitution in the target compound is predicted to yield a clogP approximately 0.3–0.4 log units lower than its para‑bromo regioisomer (N-(4‑bromophenyl)-1-methylpiperidin-4-amine, CAS 93591‑85‑6) due to reduced hydrophobic surface exposure, conferring subtly higher aqueous solubility and potentially lower non‑specific tissue binding [1]. The Hammett σₘ value for ortho‑Br is ~0.39 versus ~0.23 for para‑Br, indicating that the ortho isomer withdraws electron density more strongly from the aniline nitrogen, which can lower its nucleophilicity and affect both protonation state and subsequent reactivity in amidation or sulfonylation steps [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Bromine vs. Chlorine Analog: Ortho‑Bromo Provides a Superior Handle for Transition‑Metal‑Catalyzed Cross‑Coupling Relative to N-(2-Chlorophenyl)-1-methylpiperidin-4-amine

The C–Br bond in the target compound is inherently more reactive than the C–Cl bond in the 2‑chloro analog (N‑(2‑chlorophenyl)-1-methylpiperidin-4-amine) in Pd- or Cu‑catalyzed cross‑coupling reactions. The bond dissociation energy for Ar–Br is ~339 kJ/mol versus ~402 kJ/mol for Ar–Cl, allowing oxidative addition to occur under milder conditions and with a broader catalyst scope [1]. This reactivity difference directly impacts synthetic efficiency in generating expanded chemical libraries from a common aryl halide precursor [2].

Synthetic chemistry Cross-coupling C–C bond formation

Steric Distinction from 2‑Fluoro and 2‑Chloro Analogs: Ortho‑Bromo Imposes a Tighter Conformational Bias Around the Aniline C–N Bond

The van der Waals radius of bromine (1.85 Å) is significantly larger than that of chlorine (1.75 Å) or fluorine (1.47 Å), resulting in a more restricted rotational profile about the Caryl–Naniline bond for the 2‑bromo derivative relative to N‑(2‑fluorophenyl)-1-methylpiperidin-4-amine (CAS 51233‑90‑0) or its 2‑chloro congener [1]. Molecular mechanics calculations predict that the lowest‑energy dihedral angle between the phenyl ring and the piperidine‑NH plane differs by 15–25° between the 2‑bromo and 2‑fluoro compounds, potentially altering the spatial presentation of the piperidine pharmacophore to protein targets [2].

Conformational analysis Drug design Structure-based design

Procurement‑Relevant Application Scenarios for N-(2-Bromophenyl)-1-methylpiperidin-4-amine Based on Demonstrated Differentiation


Synthetic Diversification via Aryl Bromide Cross‑Coupling in Parallel Library Synthesis

Medicinal chemistry teams seeking a common aryl halide building block for Suzuki, Buchwald‑Hartwig, or Sonogashira couplings can exploit the Ar–Br reactivity of this compound to generate diverse biaryl or alkyne‑linked analogs under mild conditions. The ortho‑bromo handle, with a bond dissociation energy ~63 kJ/mol lower than the corresponding Ar–Cl bond, enables high conversion rates with standard Pd catalysts at moderate temperatures, making it suitable for automated parallel synthesis platforms where wide substrate scope and reproducibility are required [1].

Conformational Probing in CNS‑Targeted GPCR Ligand Optimization

When exploring N‑arylpiperidine chemotypes for serotonin, dopamine, or σ receptor engagement, the restricted rotation imposed by the ortho‑bromo substituent creates a more rigid scaffold compared to 2‑fluoro or 2‑chloro variants [1]. This conformational constraint can be leveraged to test hypotheses about bioactive conformations: if a target requires the piperidine moiety to adopt a specific spatial orientation relative to the aromatic ring, the 2‑bromo derivative will either confirm or refute that requirement more decisively than its more flexible halogen counterparts.

Isosteric Halogen Comparison in Pharmacokinetic Optimization Programs

The lower clogP of the ortho‑bromo derivative (ΔclogP ≈ –0.3 to –0.4 vs para‑bromo) and its distinct electronic profile (Δσₘ ≈ +0.16) make it a valuable probe in isosteric halogen‑scanning SAR programs [1]. By comparing this compound against its 4‑bromo, 2‑chloro, and 2‑fluoro analogs in parallel metabolic stability and permeability assays, discovery teams can dissect the relative contributions of lipophilicity, steric bulk, and electronic effects without altering the core piperidine scaffold.

Method Development for Ortho‑Substituted Aniline N‑Alkylation or N‑Arylation

The reduced nucleophilicity of the aniline NH (due to the stronger electron‑withdrawing effect of ortho‑bromine, σₘ ≈ 0.39) makes this compound a demanding substrate for N‑functionalization reactions [1]. Process chemistry groups can use it as a model substrate to develop robust conditions for reductive amination, amide coupling, or CH‑activation‑based N‑arylation that can subsequently be applied to other sterically hindered or electronically deactivated anilines.

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